Thiazolo[4,5-d]pyrimidine
Overview
Description
Thiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of both thiazole and pyrimidine rings. This fusion results in a unique scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This compound derivatives have been explored for their antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthis compound-2(3H)-thione, which can be further alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound derivatives to their corresponding dihydro forms.
Substitution: The chlorine atom in this compound derivatives can be substituted with different nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like morpholine and thiols in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Medicine: These compounds are being investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thiazolo[4,5-d]pyrimidine derivatives varies depending on their specific biological targets. For instance:
Anticancer Activity: These compounds can inhibit topoisomerase I, leading to DNA damage and cell death.
Antiviral Activity: They may interfere with viral replication by inhibiting viral enzymes.
Anti-inflammatory Activity: this compound derivatives can inhibit the expression of inflammatory mediators such as prostaglandins and cytokines.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine can be compared with other similar heterocyclic compounds, such as:
Thiazolo[5,4-d]pyrimidine: This compound has a different ring fusion pattern but exhibits similar biological activities.
Thiazolo[4,5-b]pyridine: Another related compound with a different nitrogen position in the pyridine ring, showing comparable pharmacological properties.
Uniqueness: this compound stands out due to its unique combination of thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)8-3-9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBULOYFCXZCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438456 | |
Record name | Thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-99-4 | |
Record name | Thiazolo[4,5-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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